

idoxuridine first antiviral drug 1962

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Compound Focus: Idoxuridine

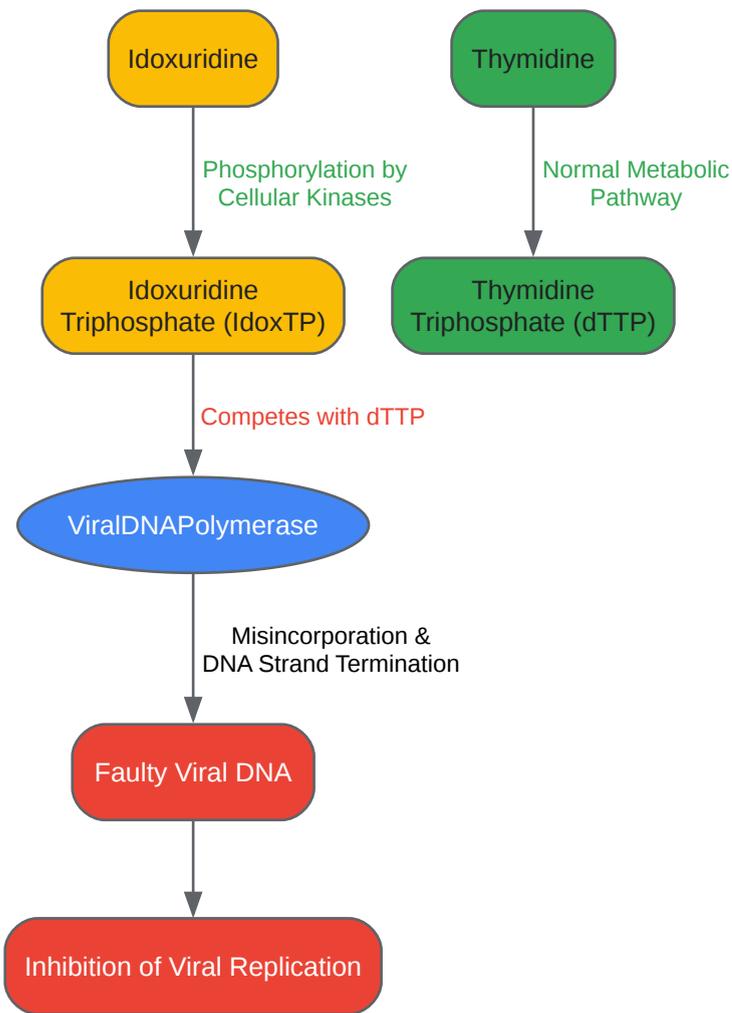
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Mechanism of Action

Idoxuridine is a thymidine analogue, meaning its structure is very similar to thymidine, one of the natural nucleosides that make up DNA [1]. This similarity is the basis for its antiviral activity, which involves causing fatal errors in viral DNA replication.



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Idoxuridine is activated within the cell and incorporated into viral DNA, leading to faulty replication [2] [3] [1].

Once inside the cell, **idoxuridine** is phosphorylated by cellular kinases to its active form, **idoxuridine triphosphate (IdoxTP)** [1]. This active form competes with the natural substrate, thymidine triphosphate (dTTP), for incorporation into the growing DNA chain by viral DNA polymerase [3]. When IdoxTP is incorporated instead of dTTP, it leads to two primary consequences:

- **Faulty Genetic Code:** The iodine atom in **idoxuridine** disrupts precise base pairing, leading to mutations in the viral genome [2] [1].
- **Termination of DNA Chains:** The incorporation of **idoxuridine** can cause premature termination of the developing DNA strand [1].

The result is the production of non-infectious viral particles, thereby suppressing the infection [1].

Clinical Applications and Formulations

Idoxuridine's use is restricted to topical application due to its mechanism of action and toxicity profile.

Attribute	Detail
Primary Indication	Herpes Simplex Virus (HSV) keratitis (eye infection) [2] [4]
Common Formulations	0.5% ophthalmic ointment; 0.1% ophthalmic solution [2]
Typical Dosage (Solution)	1 drop in the infected eye every hour during the day and every 2 hours at night until improvement, then reduced frequency [2]
Typical Dosage (Ointment)	Applied into the conjunctival sac every 4 hours during the day and once at bedtime [2]

Because **idoxuridine** is not selective for viral DNA and is also incorporated into host cell DNA, it causes significant toxicity, including **myelosuppression**, **teratogenicity**, and **mutagenicity** [4] [5]. This lack of specificity is why its systemic use is not approved and its application is limited to topical routes [2] [4].

Limitations and Safety

The properties that make **idoxuridine** an effective antiviral also limit its clinical usefulness.

- **Toxicity and Side Effects:** Its incorporation into host DNA leads to cytotoxicity, restricting it to topical use [1]. Common ocular side effects include **irritation**, **photophobia**, **blurred vision**, and **corneal clouding or damage** [2].
- **Narrow Spectrum:** It is primarily effective against HSV-1 and is ineffective against HSV-2, varicella-zoster virus (VZV), and RNA viruses [2] [4].
- **Drug Resistance:** Viral resistance to **idoxuridine** can develop readily, both in laboratory settings and in treated patients [5].

Historical Context and Legacy

Idoxuridine marked the beginning of modern antiviral therapy. While it has largely been superseded by newer, safer, and more effective agents like **trifluridine** and **acyclovir** for treating herpesvirus infections, its approval paved the way for future antiviral drug development [4] [6] [7].

Idoxuridine demonstrated that targeting specific steps in the viral replication cycle was a viable therapeutic strategy, creating a model for the development of subsequent nucleoside analogues and other antiviral agents [7].

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